![molecular formula C13H11IN4O5 B2984073 2-Pyridinamine, 5-iodo-3-nitro-6-[2-(4-nitrophenyl)ethoxy]- CAS No. 927186-53-6](/img/structure/B2984073.png)

2-Pyridinamine, 5-iodo-3-nitro-6-[2-(4-nitrophenyl)ethoxy]-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

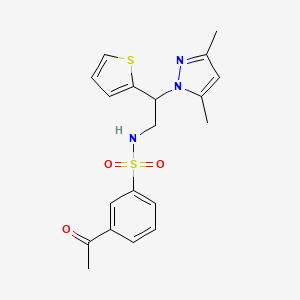

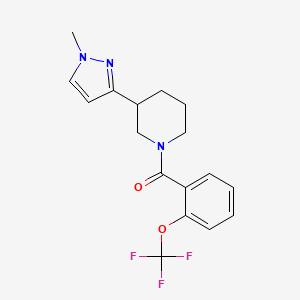

“2-Pyridinamine, 5-iodo-3-nitro-6-[2-(4-nitrophenyl)ethoxy]-” is a chemical compound with the molecular formula C13H11IN4O5 . It is also known as 5-Iodo-3-nitro-6-(4-nitrophenethoxy)pyridin-2-amine .

Molecular Structure Analysis

The molecular structure of “2-Pyridinamine, 5-iodo-3-nitro-6-[2-(4-nitrophenyl)ethoxy]-” can be analyzed using various spectroscopic techniques such as NMR . The exact structure may need to be confirmed through experimental methods.Physical and Chemical Properties Analysis

The physical and chemical properties of “2-Pyridinamine, 5-iodo-3-nitro-6-[2-(4-nitrophenyl)ethoxy]-” include its molecular weight, which is 430.15 . Other properties such as melting point, boiling point, and density can be found in specific databases .Applications De Recherche Scientifique

Synthesis and Potential Carcinogenic Properties

One study focused on the synthesis of 5-phenyl-2-pyridinamine (PPA), a potentially carcinogenic pyrolysis product of phenylalanine, along with its putative metabolites. This research aimed to make these compounds available for biological studies due to their mutagenic properties and structural similarities to known carcinogens. The study developed procedures for synthesizing PPA in small and larger quantities and explored the synthesis of possible metabolites for further biological investigation (Stavenuiter et al., 1985).

Chemical Reactivity and Modification

Another area of research has investigated the directive influence of the N-oxide group during the nitration of pyridine-N-oxide derivatives. This study examined how substituents such as bromine atoms, ethoxy-, or methyl-groups affect the introduction of a nitro-group during chemical reactions, providing insights into the chemical reactivity and potential modifications of pyridine derivatives for further applications (Hertog et al., 2010).

Corrosion Inhibition

Research into 2-amino-3,5-dicarbonitrile-6-thio-pyridines has revealed their effectiveness as corrosion inhibitors for mild steel in acidic environments. This study highlighted the significant potential of pyridine derivatives in industrial applications, particularly for protecting metal surfaces against corrosion, thereby extending their life and maintaining their integrity (Sudheer & Quraishi, 2014).

Material Science Applications

In material sciences, the study of molecular complexation has utilized pyridine derivatives to engineer noncentrosymmetric structures with ideal orientations for nonlinear optics. This research demonstrates the utility of pyridine derivatives in designing new materials for advanced optical applications, showcasing their potential in creating efficient light-manipulating devices (Muthuraman et al., 2001).

Propriétés

IUPAC Name |

5-iodo-3-nitro-6-[2-(4-nitrophenyl)ethoxy]pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11IN4O5/c14-10-7-11(18(21)22)12(15)16-13(10)23-6-5-8-1-3-9(4-2-8)17(19)20/h1-4,7H,5-6H2,(H2,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBDFFAAZZFZYLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCOC2=C(C=C(C(=N2)N)[N+](=O)[O-])I)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11IN4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-bromophenyl)methanone](/img/structure/B2983990.png)

![2-cyclopropyl-N,4-dimethyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2983998.png)

![Tert-butyl 2-amino-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B2983999.png)

![2-chloro-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-5-nitrobenzamide](/img/structure/B2984002.png)

![(E)-6-(tert-butyl)-8-((2,4-dichlorobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2984009.png)

![N-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2984012.png)